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Compound of Interest

Compound Name: 6-Bromoquinolin-8-amine

Cat. No.: B1581729

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-8-amine

Abstract

This technical guide provides a comprehensive overview of 6-Bromoquinolin-8-amine, a
heterocyclic aromatic compound of significant interest in medicinal chemistry and materials
science. We delve into the core physicochemical properties that are critical for its application in
research and drug development. This document consolidates known experimental data,
outlines robust protocols for property determination, and offers insights into the synthetic
pathways for this valuable chemical scaffold. The guide is structured to serve as a practical
resource for researchers, chemists, and drug development professionals, enabling a deeper
understanding of the compound's behavior and potential.

Part 1: Chemical Identity and Structure

6-Bromoquinolin-8-amine is a derivative of quinoline, an aromatic heterocyclic scaffold
fundamental to many biologically active compounds.[1] Its structure is characterized by a
bromine atom at the 6-position and an amine group at the 8-position, which impart specific
reactivity and physicochemical characteristics.[1] These functional groups are key to its utility
as a building block for more complex molecules.[1][2]

Table 1: Chemical Identifiers for 6-Bromoquinolin-8-amine
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Identifier Value Source

IUPAC Name 6-bromoquinolin-8-amine [3]

6-bromo-8-aminoquinoline, 6-
Synonyms o [31[4]
bromo-8-quinolinamine

CAS Number 57339-57-8 [3][5]
Molecular Formula CoH7BrN2 [31[5]
Molecular Weight 223.07 g/mol [4][5]

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)N=C1N |[3] |
Caption: Chemical structure of 6-Bromoquinolin-8-amine.

Part 2: Core Physicochemical Properties

The physicochemical profile of a compound is paramount in drug discovery, influencing its
absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] Understanding
these characteristics allows for rational drug design and formulation development.[8]

Table 2: Summary of Physicochemical Properties
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. Significance in Drug
Property Value | Observation
Development
A sharp melting range
indicates high purity. This
Melting Point 142-145 °C[5] value is important for
formulation and stability

assessments.[9]

_ _ Affects bioavailability and
Generally soluble in organic

- solvents (e.g., DMSO, N
Solubility o o aqueous solubility can be a
ethanol); limited solubility in

formulation options. Low

challenge for oral drug

water.[1] )
delivery.[1][10]
Influences membrane
] o Data not available (predicted permeability, absorption, and
Lipophilicity (LogP) ] ] -
to be high)[10] potential for non-specific
binding.[10]
Determines the ionization state
at physiological pH, which
pKa Data not available impacts solubility, receptor

binding, and cell penetration.
[10]

| Stability | Stable under normal laboratory conditions; should be protected from light.[1] |
Crucial for determining storage requirements, shelf-life, and compatibility with other excipients.

In-Depth Analysis of Key Properties

e Melting Point: The experimentally determined melting point of 142-145 °C suggests that 6-
Bromogquinolin-8-amine is a crystalline solid at room temperature.[5] A narrow range is
indicative of high purity, a critical parameter for reproducible biological and chemical studies.
The presence of impurities would typically lead to a depression and broadening of this range.

[9]
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» Solubility: The compound exhibits preferential solubility in organic solvents such as dimethyl
sulfoxide (DMSOQO) and ethanol, a common trait for heterocyclic compounds used in high-
throughput screening libraries.[1] Its limited aqueous solubility is a key consideration for in
vivo studies. For formulation purposes, strategies such as salt formation or the use of co-
solvents may be necessary to enhance its concentration in aqueous media.[8]

 Lipophilicity (LogP): While an experimental LogP value is not readily available, the presence
of the quinoline core and a bromine atom suggests the molecule is lipophilic.[10] LogP, the
logarithm of the partition coefficient between n-octanol and water, is a crucial predictor of a
drug's ability to cross biological membranes.[11] A high LogP can enhance membrane
permeability but may also lead to lower aqueous solubility and increased metabolic
clearance.

» Acidity/Basicity (pKa): The pKa value quantifies the acidity or basicity of a molecule.[12] For
6-Bromoquinolin-8-amine, the two nitrogen atoms—the endocyclic quinoline nitrogen and
the exocyclic amino group—are the primary ionizable centers. The quinoline nitrogen is
weakly basic, while the aromatic amine is also basic. Knowing the pKa values is essential to
predict the compound's charge state at physiological pH (~7.4), which profoundly affects its
interaction with biological targets and its solubility profile.[7]

Part 3: Synthesis and Purification Workflow

6-Bromoquinolin-8-amine is typically synthesized via the reduction of its nitro precursor, 6-
bromo-8-nitroquinoline. This common and efficient method utilizes iron powder in an acidic
medium, a classic approach for converting aromatic nitro compounds to amines.[5][13]

Detailed Synthesis Protocol

This protocol is adapted from established procedures.[5]

o Reaction Setup: In a round-bottom flask suitable for reflux, suspend 6-bromo-8-nitroquinoline
(e.g., 4 g, 15.8 mmol) in a solvent mixture of ethanol, acetic acid, and water (e.g., 50 mL / 50
mL /25 mL).

o Reagent Addition: To the stirred suspension, add iron powder (e.g., 3.18 g, 56.9 mmol) in
portions. Causality Note: Iron in an acidic medium (acetic acid) acts as the reducing agent,
donating electrons to the nitro group.
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Reaction Execution: Heat the mixture to reflux for approximately 3 hours. The reaction
progress can be monitored using Thin-Layer Chromatography (TLC).

Work-up - Neutralization: After cooling to room temperature, carefully neutralize the reaction
mixture with a 2.5 N sodium hydroxide (NaOH) solution.

Work-up - Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to
remove the iron solids and iron oxide byproducts. Wash the filter cake thoroughly with ethyl
acetate.

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with
ethyl acetate (e.g., 3 x 200 mL).

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure.

Purification: Purify the resulting crude product by column chromatography on silica gel (e.g.,
using a 40% ethyl acetate/hexane eluent) to yield 6-Bromoquinolin-8-amine as a yellow
solid.[5]
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Caption: General workflow for the synthesis of 6-Bromoquinolin-8-amine.
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Part 4: Experimental Protocols for Physicochemical
Characterization

Accurate determination of physicochemical properties is a prerequisite for successful drug
development.[8][14] The following section details standard, self-validating protocols for key

parameters.
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Caption: Logical workflow for physicochemical property determination.
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Protocol 1: Melting Point Determination (Capillary
Method)

This method provides a precise melting range, indicating purity.[9]

o Sample Preparation: Finely grind a small amount of crystalline 6-Bromoquinolin-8-amine.
Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g.,
Mel-Temp).

e Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected
melting point (142 °C). Then, decrease the heating rate to 1-2 °C per minute.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and
the temperature at which the entire solid has melted (T2). The melting point is reported as
the range T1-T2.

Protocol 2: Thermodynamic Solubility Determination
(Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[7][11]

o System Preparation: Add an excess amount of solid 6-Bromoquinolin-8-amine to a series
of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Expertise Note: Using an excess of solid ensures that equilibrium is established between the
dissolved and undissolved compound.

o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,
25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is
reached.

» Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid
settle. Alternatively, centrifuge the samples to pellet the excess solid.

o Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the sample
appropriately and determine the concentration of the dissolved compound using a validated
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analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.

Protocol 3: pKa Determination (Potentiometric Titration)

This method measures the change in pH of a solution upon the addition of a titrant to
determine the ionization constant(s).[7]

o Sample Preparation: Accurately weigh and dissolve a small amount of 6-Bromoquinolin-8-
amine in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete
dissolution.

« Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCI)
to protonate all basic sites fully.

« Titration - Basification: Titrate the resulting acidic solution with a standardized strong base
(e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be
determined from the midpoint(s) of the buffer region(s) on the titration curve, which
correspond to the points of half-neutralization for each ionizable group.

Conclusion

6-Bromoquinolin-8-amine is a well-defined chemical entity with a distinct set of
physicochemical properties that make it a valuable intermediate in synthetic and medicinal
chemistry. Its solid nature, moderate melting point, and characteristic solubility profile are key
parameters for its handling, purification, and formulation. While core data like melting point and
solubility are established, further experimental determination of its pKa and LogP values would
provide a more complete profile for computational modeling and predictive ADME studies. The
robust synthesis and characterization protocols outlined in this guide offer a solid foundation for
researchers to confidently utilize this compound in advancing drug discovery and materials
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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